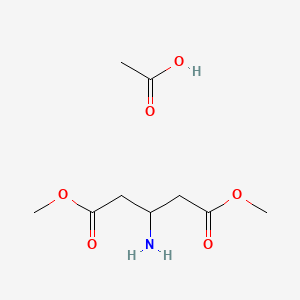

Dimethyl 3-aminopentanedioate acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 3-aminopentanedioate acetate is a chemical compound with the CAS Number: 1345983-89-2. It has a molecular weight of 235.24 and its IUPAC name is this compound . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves a reaction in tert-butyl methyl ether at 15.0℃. A solution of dimethyl 3-aminopentanedioate is cooled in an ice bath and glacial acetic acid is added dropwise while maintaining the reaction temperature at approximately 15C .Molecular Structure Analysis

The molecular structure of this compound contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic primary amine .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a high GI absorption and is highly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis Processes

- Dimethyl acetone-1,3-dicarboxylate, closely related to Dimethyl 3-Aminopentanedioate Acetate, is used in a scalable, non-aqueous process to synthesize water-soluble 3-amino-pentan-1,5-diol, demonstrating its role in efficient chemical synthesis with high yield and purity (Rawalpally et al., 2009).

Heterocyclic Compound Synthesis

- The compound is used in the preparation of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, highlighting its role in creating complex organic structures (Bruni et al., 1990).

Metabolic Studies

- In metabolic studies, the compound has been used to investigate the conversion of acetals to valproic acid, an anticonvulsant, in vitro. This illustrates its application in understanding drug metabolism and potential prodrug formation (Vicchio & Callery, 1989).

Organic Chemistry Applications

- Dimethyl 3-oxopentane-1,5-dioate, a derivative, is transformed into various heteroaryl compounds, showcasing its versatility in organic reactions (Pahovnik et al., 2008).

Use in Aerosol Studies

- It has been involved in studies related to aerosols, particularly in identifying and quantifying polar oxygenated compounds in atmospheric particulate matter. This demonstrates its role in environmental and atmospheric chemistry (Jaoui et al., 2005).

Neuroprotective Research

- In neuroscience research, dimethyl sulfoxide, a related compound, was studied for its effects on glutamate responses in neurons, providing insights into neuroprotective strategies (Lu & Mattson, 2001).

Clinical Research in Multiple Sclerosis

- Dimethyl fumarate, also related, has been studied in clinical trials for its efficacy in treating relapsing-remitting multiple sclerosis, reflecting its potential therapeutic applications (Fox et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

acetic acid;dimethyl 3-aminopentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.C2H4O2/c1-11-6(9)3-5(8)4-7(10)12-2;1-2(3)4/h5H,3-4,8H2,1-2H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGRKOMLBCJWAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC(=O)CC(CC(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)

![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)

![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)

![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)